molecular formula C7H7ClN4 B1628359 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride CAS No. 934047-83-3

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

Cat. No. B1628359
CAS RN: 934047-83-3
M. Wt: 182.61 g/mol
InChI Key: PZSHHOPVYJHGQL-UHFFFAOYSA-M
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Description

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is a nitrile-functionalized ionic liquid . It has a molecular formula of C7H7ClN4 and a molecular weight of 182.61 .


Molecular Structure Analysis

The molecular structure of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride consists of an imidazolium ring with cyanomethyl groups attached at the 1 and 3 positions .


Chemical Reactions Analysis

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride has been noted for its superior characteristics in Suzuki and Stille coupling reactions .

Scientific Research Applications

  • Synthesis and Biological Activity of Ester- and Amide-Functionalized Imidazolium Salts and Related Metal N-Heterocyclic Carbene Complexes : This study focuses on the synthesis of hydrophilic N-heterocyclic carbene (NHC) ligand precursors related to 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride. These precursors are used to synthesize carbene complexes of silver(I), copper(I), and gold(I), which demonstrate cytotoxic properties against various human cancer cell lines, including cisplatin-sensitive and -resistant cells. The silver(I) complex was notably active, and the gold(I) and silver(I) carbene complexes also showed potential to inhibit the enzyme thioredoxin reductase (TrxR) at nanomolar concentrations (Pellei et al., 2012).

  • Elusive Free Bisimino-N-heterocyclic Carbene and Its Rearrangement by C–C Coupling : This research presents the synthesis of a potentially pincer-type N-heterocyclic carbene precursor salt. The study explores the structural and spectroscopic properties of these compounds and their reactions with iridium(I) and chromium(II) complexes (Liu et al., 2013).

  • A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent : This study reports the formation of the first structurally characterized imidazole-based radical, which was established as a single electron transfer reagent. This radical was used in various organic transformations, such as activation of an aryl-halide bond and catalytic reduction of CO2 to methoxyborane under ambient conditions (Das et al., 2020).

  • Synthesis and Fluorescence Properties of α,α′-Bis(substituted-benzylidene)cycloalkanones Catalyzed by 1-Methyl-3(2-(sulfooxy)ethyl)-1H-imidazol-3-ium Chloride : This paper explores the synthesis of α,α′-Bis(substituted-benzylidene)cycloalkanones via a solvent-free cross-aldol condensation catalyzed by a derivative of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride. The study also investigates the influence of the size of cycloalkanone on the fluorescence emission of the products (Wan et al., 2010).

  • Electrochemical Reduction of an Imidazolium Cation : This research describes the electrochemical and chemical reduction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride to produce a nucleophilic carbene. The carbene was shown to be compatible with and persistent in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

  • on stainless steel in acidic solutions. The research demonstrates the excellent inhibitory properties of these ionic liquids, even at very low concentrations, highlighting their potential in corrosion resistance applications (El-Katori et al., 2021).
  • Synthesis and Characterization of Di- and Tetracarbene Iron(II) Complexes : This paper covers the synthesis and characterization of a range of bis(imidazolium) chloride and bromide salts. The study includes the analysis of iron(II) complexes with these salts and their application in aryl Grignard-alkyl halide cross-coupling (Meyer et al., 2011).

  • The Dilational Rheology and Splashing Behavior of Ionic Liquid-Type Imidazolium Gemini Surfactant Solutions : This research focuses on the synthesis and investigation of ionic liquid-type imidazolium Gemini surfactants. The study explores their dilational rheology at the air/water interface and their impact on the splashing behavior of surfactant solutions (Lei et al., 2019).

Safety And Hazards

This compound is labeled with the GHS hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N4.ClH/c8-1-3-10-5-6-11(7-10)4-2-9;/h5-7H,3-4H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSHHOPVYJHGQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CN1CC#N)CC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583644
Record name 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

CAS RN

934047-83-3
Record name 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934047-83-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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